(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes a cyclopentyl group and a formamido moiety attached to a 4-methylpentanoic acid backbone. This compound is of interest in various scientific fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.
The compound is not widely available in commercial databases but can be synthesized in laboratory settings. Its molecular structure can be represented by the following formula: , with a CAS number of 328-39-2, which corresponds to related compounds in the literature.
(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can be classified as:
The synthesis of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid typically involves multi-step organic synthesis techniques. One common method includes:
The molecular structure of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid features:
CC(C(=O)N1CCCC1)C(C)C(=O)O
.(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can participate in various chemical reactions:
The mechanism of action for (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid primarily involves its interaction with biological targets, potentially influencing metabolic pathways:
(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid has potential applications in:
This compound's unique structure and properties make it a subject of interest for ongoing research in various scientific fields.
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1